molecular formula C18H16O B13437073 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one

Katalognummer: B13437073
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: BZZLGVYNURCMGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is a polycyclic aromatic ketone This compound is notable for its unique structure, which includes a cyclopenta-fused pyrene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: A similar polycyclic compound with different functional groups and properties.

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another related compound with a cyclopenta-fused ring system.

Uniqueness

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(17),7(16),8,10(15),14(18)-pentaen-2-one

InChI

InChI=1S/C18H16O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h4-5,8,13H,1-3,6-7,9H2

InChI-Schlüssel

BZZLGVYNURCMGX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C3C(=CC4=C5C3=C(CCC5CC4=O)C=C2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.